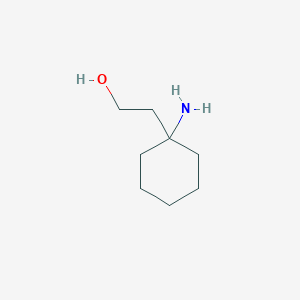
N-Methyl-1-piperidin-3-ylmethanamine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “N-Methyl-1-piperidin-3-ylmethanamine dihydrochloride” is C8H18N2.2ClH . The InChI code is 1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
“N-Methyl-1-piperidin-3-ylmethanamine dihydrochloride” is a white crystalline substance. It has a molecular weight of 215.17 .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
The piperidine moiety is a common structural feature in many pharmaceutical compounds. The presence of methyl[(piperidin-3-yl)methyl]amine dihydrochloride in a compound can influence its pharmacokinetic and pharmacodynamic properties. It is often used in the synthesis of drugs that target the central nervous system, including antidepressants, antipsychotics, and analgesics .
Development of Anticancer Agents
Recent studies have shown that piperidine derivatives can exhibit potent anticancer activities. For instance, N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effects against cancer cells. The cytotoxicity of these derivatives can be enhanced by the introduction of functional groups such as halogen, carboxyl, nitro, or methyl groups .
Creation of Bioactive Molecules
Piperidine derivatives are key in the development of bioactive molecules with potential therapeutic applications. The structural versatility of methyl[(piperidin-3-yl)methyl]amine dihydrochloride allows for the creation of diverse bioactive compounds that can serve as enzyme inhibitors, receptor agonists/antagonists, or ion channel modulators .
Research in Neurodegenerative Diseases
Compounds containing the piperidine structure are being researched for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds can interact with various neurotransmitter systems and may help in modulating neuronal functions and protecting neural cells from degeneration .
Agricultural Chemical Synthesis
The piperidine ring is also found in various agrochemicalsMethyl[(piperidin-3-yl)methyl]amine dihydrochloride can be used to synthesize pesticides, herbicides, and fungicides that help in protecting crops from pests and diseases, thereby enhancing agricultural productivity .
Material Science Applications
In material science, piperidine derivatives can be utilized in the synthesis of organic materials with specific properties. These materials can be used in the production of organic semiconductors, photovoltaic cells, and other electronic devices .
Safety and Hazards
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to target a variety of receptors and enzymes, including cholinesterase and beta secretase .
Mode of Action
Piperidine derivatives have been reported to exhibit antiaggregatory and antioxidant effects, and some compounds have shown dual cholinesterase inhibition .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Propriétés
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESAHMZKSWDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




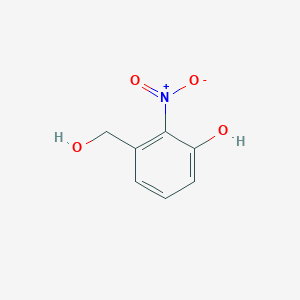

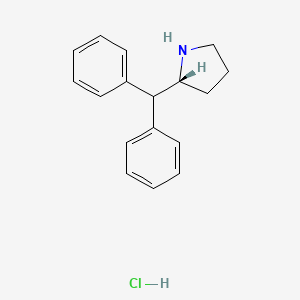

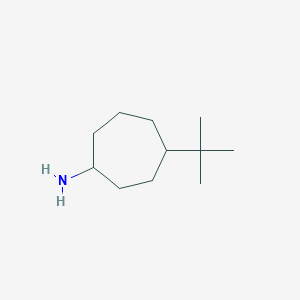

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)
![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)
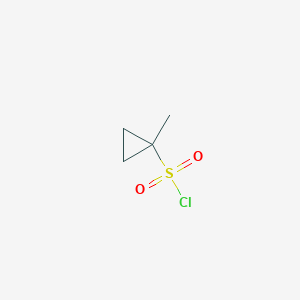
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)

